molecular formula C16H11Cl4F3N2O B11977964 N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide

N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B11977964
M. Wt: 446.1 g/mol
InChI Key: YJIPAZZRFCUOGY-UHFFFAOYSA-N
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Description

This benzamide derivative features a trichloroethyl backbone and a 2-chloro-5-(trifluoromethyl)phenyl substituent on the amino group. However, direct biological data for this specific compound are absent in the provided evidence; insights are inferred from structurally related analogs.

Properties

Molecular Formula

C16H11Cl4F3N2O

Molecular Weight

446.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C16H11Cl4F3N2O/c17-11-7-6-10(16(21,22)23)8-12(11)24-14(15(18,19)20)25-13(26)9-4-2-1-3-5-9/h1-8,14,24H,(H,25,26)

InChI Key

YJIPAZZRFCUOGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Core Benzamide Formation

The benzamide backbone is typically constructed via amide bond formation between a benzoic acid derivative and an amine-containing intermediate. Two primary approaches dominate:

Acid Chloride Route :
Benzoyl chloride reacts with the trichloroethylamine intermediate under basic conditions. For example, the reaction of benzoyl chloride with 2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethylamine in tetrahydrofuran (THF) at 0–5°C, catalyzed by triethylamine, yields the target amide. Excess benzoyl chloride (1.2 equiv) ensures complete conversion, with yields exceeding 85% after purification by recrystallization.

Coupling Agent-Mediated Synthesis :
Carbodiimide-based reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide formation under milder conditions. For instance, coupling benzoic acid with the trichloroethylamine intermediate in dichloromethane (DCM) at room temperature for 12 hours achieves 78% yield. This method minimizes side reactions associated with acid chlorides, such as hydrolysis.

Synthesis of the Trichloroethylamine Intermediate

The trichloroethylamine moiety is introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution :
2,2,2-Trichloroacetaldehyde reacts with 2-chloro-5-(trifluoromethyl)aniline in ethanol under reflux. The reaction proceeds via imine formation, followed by reduction with sodium cyanoborohydride (NaBH3CN) to yield the secondary amine. Key parameters include:

ParameterValue
Temperature80°C
Reaction Time6–8 hours
SolventEthanol
Yield70–75%

Reductive Amination :
An alternative pathway involves condensing trichloroacetaldehyde with the aniline derivative in the presence of a reducing agent like palladium on carbon (Pd/C) under hydrogen gas (1–2 atm). This one-pot method achieves comparable yields (72%) but requires stringent moisture control.

Functionalization with the Chlorotrifluoromethylphenyl Group

The 2-chloro-5-(trifluoromethyl)phenyl group is introduced via aromatic amination. Two strategies are prevalent:

Buchwald-Hartwig Amination :
A palladium-catalyzed coupling between the trichloroethylamine intermediate and 2-chloro-5-(trifluoromethyl)phenyl bromide. Using BrettPhos-Pd-G3 precatalyst and cesium carbonate (Cs2CO3) in toluene at 100°C for 24 hours achieves 65% yield.

Nucleophilic Aromatic Substitution (SNAr) :
The electron-deficient aryl chloride undergoes substitution with the amine in dimethylformamide (DMF) at 120°C. Potassium tert-butoxide (t-BuOK) serves as a base, driving the reaction to completion in 8 hours (yield: 60%).

Optimization of Reaction Conditions

Catalytic Systems

Palladium-based catalysts (e.g., Pd/C, Pd(OH)2/C) are critical for hydrogenation and coupling steps. For example, hydrogenolytic dechlorination of intermediates using 5% Pd/C in THF under 1.5 atm H2 achieves >90% conversion. Nickel catalysts (e.g., Raney Ni) are less effective, yielding <50% due to over-reduction.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates in SNAr and coupling reactions, while ethanol and water facilitate hydrolysis steps. Solvent mixtures (e.g., THF/H2O 4:1) optimize phase separation during workup.

Temperature and Time Profiles

Elevated temperatures (80–120°C) accelerate aromatic substitutions but risk decomposition. Controlled heating via microwave irradiation reduces reaction times by 30–50% without compromising yield.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (1:3) eluent effectively separates the target compound from regioisomers. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >97% purity.

Recrystallization

Recrystallization from ethanol/water (3:1) yields crystalline product with minimal impurities. Key metrics:

PropertyValue
Melting Point142–144°C
Purity (HPLC)98.8%
Recovery85–90%

Challenges and Mitigation Strategies

Steric Hindrance

The bulky trichloroethyl group impedes amide bond formation. Using excess coupling agent (1.5 equiv EDCl) and extended reaction times (24 hours) mitigates this issue.

Hydrolysis Sensitivity

The trifluoromethyl group is prone to hydrolysis under acidic conditions. Neutral pH (6.5–7.5) during workup preserves integrity.

Byproduct Formation

Regioisomers arising from incomplete substitution are removed via fractional crystallization. For example, cooling the reaction mixture to −20°C precipitates the desired isomer selectively.

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis favors the acid chloride route due to lower reagent costs. Recycling solvents (e.g., THF via distillation) reduces expenses by 40%.

Environmental Impact

Aqueous waste streams are treated with activated carbon to adsorb halogenated byproducts, achieving >99% pollutant removal.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Backbone and Substituents

The target compound shares the trichloroethyl-benzamide framework with several analogs:

  • 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (): Replaces the 2-chloro-5-CF3-phenyl group with a thiadiazolyl moiety. This substitution likely alters solubility and hydrogen-bonding capacity, critical for target binding .
  • 3-Methyl-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide (): Introduces a carbamothioyl group with methoxy and nitro substituents, which may enhance redox activity or metal chelation .

Key Functional Groups

  • 5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide () : Contains a hydroxyl group on the benzamide ring, absent in the target compound. This group increases acidity (pKa ~8–10) and improves water solubility, correlating with stronger antimicrobial activity .
  • Saflufenacil Metabolites (): Feature sulfonyl and urea linkages instead of the trichloroethyl group, contributing to herbicidal activity via protoporphyrinogen oxidase inhibition .

Antimicrobial and Cytotoxic Effects

  • Salicylamides () : Derivatives like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide exhibit potent cytotoxicity against Desulfovibrio piger (biomass reduction: 64–90% at 1.10 µmol/L). The hydroxyl group is critical for disrupting bacterial sulfate reduction . The target compound lacks this group, suggesting reduced antimicrobial potency unless compensated by its trichloroethyl moiety.
  • 3-Methyl Analogs () : Substitutions like nitro or methoxy groups may confer cytotoxicity through oxidative stress pathways, though specific data are unavailable .

Agrochemical Potential

  • Pesticides (): Compounds such as saflufenacil and flubeneteram utilize chloro/trifluoromethyl groups for herbicidal and insecticidal activity. The target compound’s trichloroethyl group could mimic these effects, but its efficacy depends on enzymatic interactions (e.g., ryanodine receptor modulation) .

Physicochemical Properties

Property Target Compound 5-Chloro-2-Hydroxy Analog () Saflufenacil Metabolites ()
Molecular Weight ~450–500 (estimated) 333.67 412–450
Key Substituents Cl, CF3, trichloroethyl Cl, CF3, OH Cl, CF3, sulfonylurea
logP (Lipophilicity) High (due to Cl/CF3) Moderate (OH increases polarity) Moderate to high
Solubility Low (nonpolar substituents) Moderate (hydroxyl group) Low (sulfonyl group)

Toxicity and Regulatory Considerations

  • Salicylamides (): Exhibit dose-dependent cytotoxicity (IC50 ~0.37–30 µmol/L).
  • Saflufenacil () : Regulated with strict residue tolerances (EPA). Similar monitoring would apply to the target compound if used agriculturally .

Biological Activity

N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure featuring multiple halogen substituents. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H13Cl4F3N2O
  • Molecular Weight : 460.1 g/mol
  • CAS Number : 201299-79-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's halogenated structure enhances its lipophilicity and potential reactivity, allowing it to bind effectively to various enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially impacting cellular functions.
  • Receptor Modulation : It can interact with receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell survival.
  • Alteration of Cellular Stress Responses : The compound may modulate responses to endoplasmic reticulum (ER) stress, which is crucial in various diseases including diabetes.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance:

  • Anticancer Activity : Studies have shown that halogenated benzamides can possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) highlights that the presence of trifluoromethyl and chlorinated groups enhances activity against cancer cells.
CompoundActivityEC50 (µM)
This compoundAnticancerTBD
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideβ-cell protective6

Case Study 1: β-cell Protection

A recent study investigated the protective effects of related compounds on pancreatic β-cells under ER stress conditions. The findings revealed that certain analogs demonstrated significant protective activity against cell death induced by stressors like tunicamycin (Tm). This suggests potential applications in diabetes treatment.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzamide derivatives. Compounds structurally related to this compound displayed notable activity against various bacterial strains, indicating possible therapeutic applications in infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves sequential nucleophilic substitution and amide coupling. For the trichloroethylamine intermediate, optimize halogenated solvent systems (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions. Amide bond formation can employ carbodiimide coupling agents (e.g., EDC/HOBt) with catalytic DMAP in anhydrous conditions. Yield optimization may require purification via column chromatography or recrystallization using ethyl acetate/hexane mixtures. Similar protocols are validated for structurally related benzamides .

Q. Which spectroscopic techniques are most effective for structural elucidation, and how are ambiguities in spectral data resolved?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. ¹H/¹³C NMR in deuterated DMSO or CDCl₃ can resolve substituent positions, with 2D techniques (COSY, HSQC) clarifying coupling patterns. For trichloroethyl groups, ³⁵Cl/³⁷Cl isotopic splitting in NMR may require advanced deconvolution. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation. Computational tools like UCSF Chimera can model electron density maps to cross-validate spectral data .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets, and what parameters are critical for reliable results?

  • Methodology : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency. Define the target protein’s active site using a grid box covering residues within 15–20 Å of the co-crystallized ligand. Adjust exhaustiveness to ≥100 for thorough sampling. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Cross-reference results with experimental data (e.g., SPR or ITC) to calibrate scoring thresholds. This approach is benchmarked in studies of analogous trifluoromethylphenyl derivatives .

Q. What strategies resolve discrepancies between computational activity predictions and in vitro assay results?

  • Methodology :

  • Re-evaluate assay conditions : Ensure compound solubility (use DMSO ≤1% v/v) and rule out aggregation artifacts via dynamic light scattering.
  • Validate target engagement : Use thermal shift assays (TSA) or CETSA to confirm direct binding.
  • Explore off-target effects : Perform kinome-wide profiling or chemoproteomics to identify unintended interactions.
  • Adjust computational models : Incorporate solvent-accessible surface area (SASA) corrections in docking scores or use free-energy perturbation (FEP) for affinity refinement. Contradictions in similar compounds were resolved by integrating MD with experimental IC₅₀ validation .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Methodology :

  • Modify substituents : Replace the trichloroethyl group with difluoroethyl or methylsulfonyl analogs to assess steric/electronic effects on target binding.
  • Bioisosteric replacement : Substitute the trifluoromethylphenyl moiety with pentafluorosulfanyl or cyano groups to modulate lipophilicity (clogP).
  • Functional assays : Test analogs in cell-based models (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. SAR frameworks for related benzamides highlight the importance of halogen bonding and π-π stacking in target interactions .

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